

Application Notes & Protocols: Butamirate Citrate Syrup Formulation for Clinical Trials

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Compound of Interest

Compound Name: Butamirate Citrate

Cat. No.: B195422

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Introduction

Butamirate Citrate is a centrally acting non-narcotic antitussive agent widely used for the symptomatic treatment of non-productive (dry) cough.[1][2][3][4] Its mechanism of action involves the inhibition of the cough center in the medulla oblongata.[1][3] Additionally, it is suggested to have peripheral effects, including bronchodilatory and anti-inflammatory properties.[5][6] Unlike opioid-based antitussives, **Butamirate Citrate** is non-sedating and does not carry a risk of dependence, making it a suitable candidate for clinical investigation in various patient populations.[4][7]

This document provides detailed application notes and protocols for the formulation, quality control, and stability testing of a **Butamirate Citrate** syrup intended for use in clinical trials. These guidelines are designed for researchers, scientists, and drug development professionals to ensure the production of a safe, stable, and effective investigational product.

Formulation Details

A stable and palatable syrup formulation is critical for patient compliance in clinical trials, especially when involving pediatric or geriatric populations. The following table outlines a representative formulation for a **Butamirate Citrate** syrup at a concentration of 1.5 mg/mL (7.5 mg/5 mL), a commonly available strength.[2][6][7]

Table 1: Representative Formulation for **Butamirate Citrate** Syrup (1.5 mg/mL)

Ingredient	Function	Quantity per 100 mL
Butamirate Citrate	Active Pharmaceutical Ingredient (API)	0.15 g
Sorbitol Solution (70%)	Sweetener, Thickening Agent, Humectant	40.0 g
Glycerol	Co-solvent, Preservative, Sweetener	10.0 g
Sodium Citrate	Buffering Agent	0.20 g
Citric Acid Monohydrate	Buffering Agent, Flavor Enhancer	0.10 g
Sodium Benzoate	Preservative	0.10 g
Flavoring Agent (e.g., Vanilla)	Flavoring	q.s.
Purified Water	Vehicle	q.s. to 100 mL

q.s. = quantum satis (as much as is sufficient)

Experimental Protocols

Protocol for Formulation of Butamirate Citrate Syrup

This protocol describes the manufacturing process for a 1-liter batch of **Butamirate Citrate** syrup.

Materials and Equipment:

- **Butamirate Citrate** API
- Sorbitol Solution (70%)
- Glycerol
- Sodium Citrate

- Citric Acid Monohydrate
- Sodium Benzoate
- Flavoring Agent
- Purified Water
- Calibrated weighing balance
- Glass beakers and graduated cylinders
- Stainless steel mixing vessel with a calibrated overhead stirrer
- pH meter
- Filtration apparatus (e.g., 0.45 μm filter)

Procedure:

- Preparation of the Vehicle: In the main mixing vessel, add approximately 400 mL of purified water and begin stirring.
- Addition of Excipients: Sequentially dissolve the following excipients in the purified water while stirring continuously:
 - Sodium Citrate
 - Citric Acid Monohydrate
 - Sodium Benzoate
- Ensure each excipient is fully dissolved before adding the next.
- Incorporation of API: Slowly add the **Butamirate Citrate** powder to the vessel, allowing it to dissolve completely.
- Addition of Co-solvents and Sweeteners: Add the Glycerol and Sorbitol Solution to the mixture and stir until a homogenous solution is obtained.

- pH Adjustment: Check the pH of the solution. Adjust to a target pH of 4.5 - 5.5 using a citric acid or sodium citrate solution if necessary.
- Flavoring: Add the desired quantity of the flavoring agent and mix thoroughly.
- Final Volume Adjustment: Add purified water to bring the batch to the final volume of 1 liter. Stir for an additional 15 minutes to ensure uniformity.
- Filtration: Filter the final syrup through a suitable filter to remove any particulate matter.
- Packaging and Labeling: Dispense the syrup into appropriate, well-closed containers and label them according to clinical trial requirements.

Protocol for Quality Control Testing

A series of quality control tests must be performed to ensure the syrup meets the required specifications for clinical use.

Table 2: Quality Control Specifications for **Butamirate Citrate** Syrup

Parameter	Specification	Test Method
Appearance	Clear, colorless to pale yellow liquid, free from visible particles.	Visual Inspection
pH	4.5 - 5.5	pH Meter
Viscosity	To be determined based on formulation; consistent across batches.	Viscometer (e.g., Brookfield)
Assay (Butamirate Citrate)	95.0% - 105.0% of the label claim (1.5 mg/mL)	HPLC-UV
Content Uniformity	Meets pharmacopeial requirements	HPLC-UV
Microbial Limits	Total Aerobic Microbial Count: ≤ 100 CFU/mL; Total Yeasts and Molds Count: ≤ 10 CFU/mL; Absence of <i>E. coli</i> and <i>S. aureus</i> .	Microbial Enumeration and Tests for Specified Microorganisms

Protocol for HPLC Assay of Butamirate Citrate

This method is for the quantification of **Butamirate Citrate** in the syrup formulation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Equipment and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Acetonitrile (HPLC grade)
- Potassium Dihydrogen Phosphate or 1-hexane sulfonic acid sodium salt
- Orthophosphoric acid or Ammonium Hydroxide for pH adjustment

- **Butamirate Citrate** reference standard
- Purified water

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.008M 1-hexane sulfonic acid sodium salt) in a 50:50 v/v ratio.[9][10][11] The pH may be adjusted to around 3.5.[8]
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient (e.g., 25°C)
- Detection Wavelength: 258 nm[8][9][10]
- Injection Volume: 20 µL

Procedure:

- Standard Preparation: Prepare a stock solution of **Butamirate Citrate** reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected sample concentration (e.g., 25 µg/mL to 75 µg/mL).
- Sample Preparation: Accurately pipette a volume of the syrup (e.g., 1 mL) into a volumetric flask (e.g., 50 mL). Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter.[12]
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Calculate the concentration of **Butamirate Citrate** in the sample by comparing the peak area with the calibration curve generated from the reference standards.

Protocol for Stability Testing

Stability studies are essential to determine the shelf-life of the clinical trial material.

Procedure:

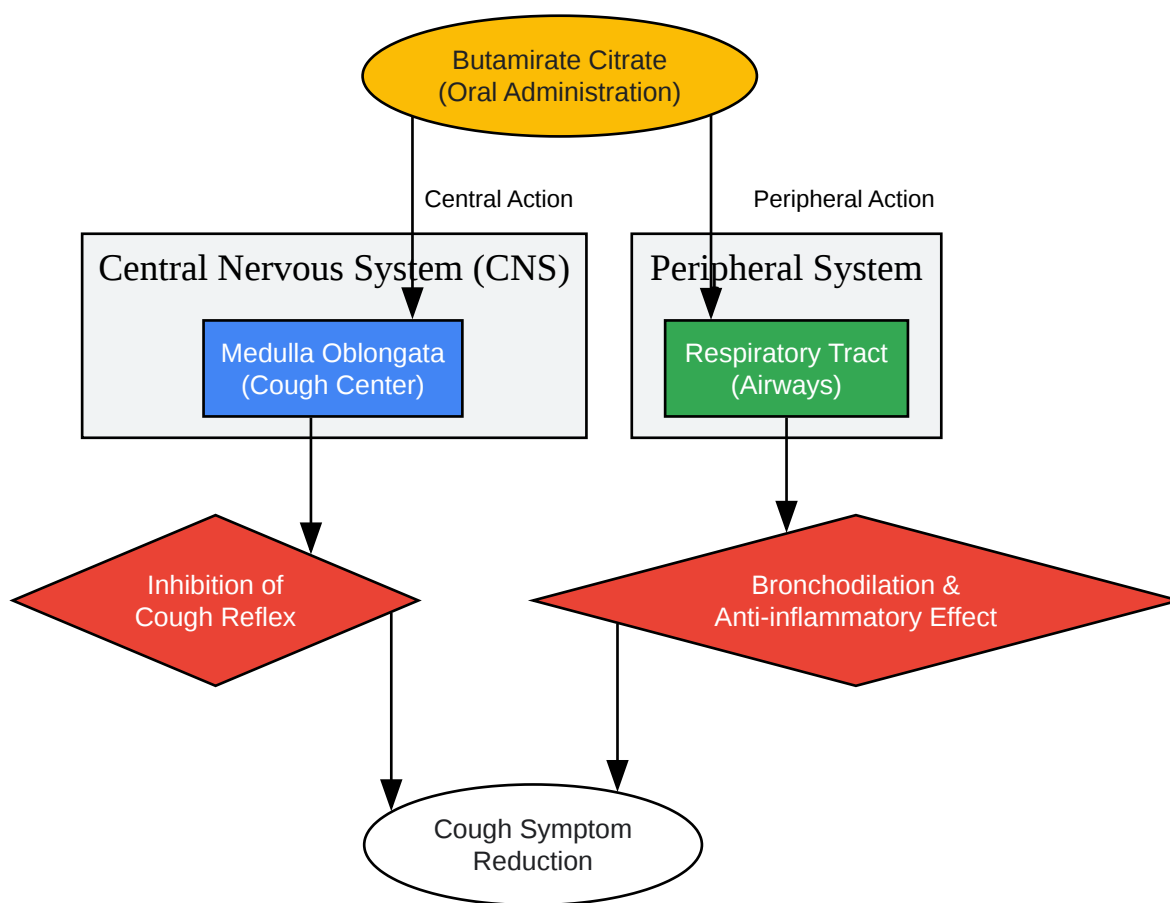
- Batch Selection: Use at least three batches of the final formulation for the stability study.

- Storage Conditions: Store the samples in their final packaging at the following ICH-recommended conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
- Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
- Tests to be Performed: At each time point, perform the full suite of quality control tests as listed in Table 2. Additionally, test for related substances/degradation products using a validated stability-indicating HPLC method.[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[13\]](#)

Visualization of Workflows and Pathways

Butamirate Citrate Mechanism of Action

Butamirate Citrate acts primarily on the central nervous system to suppress the cough reflex.

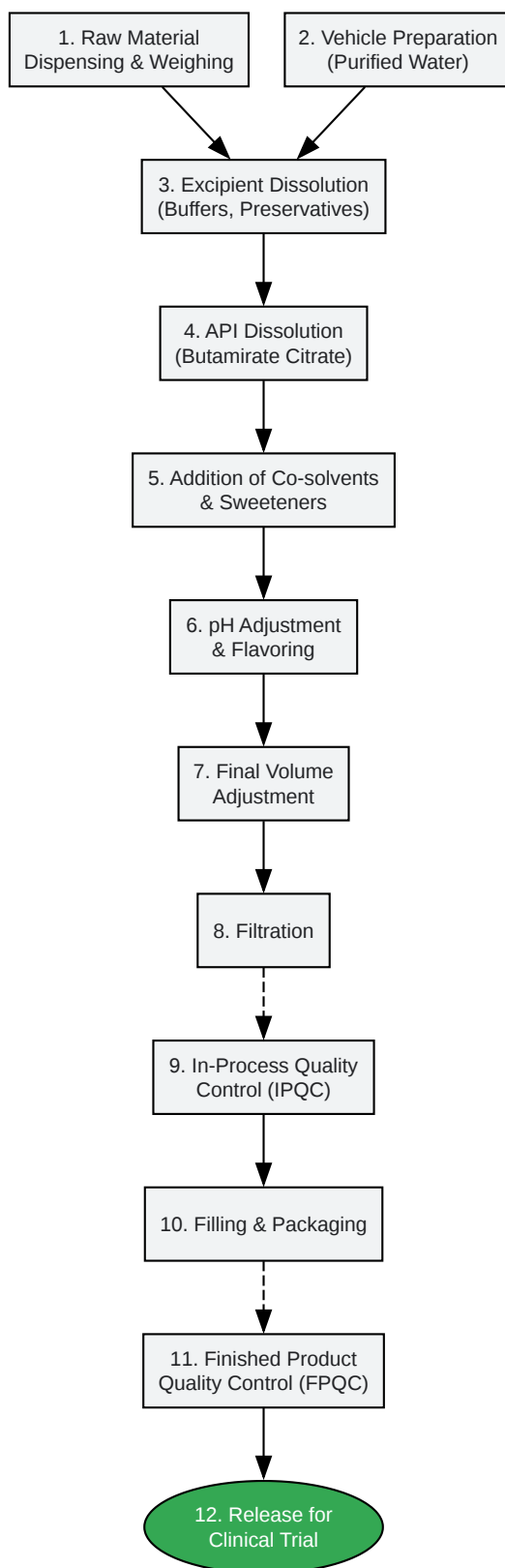


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Caption: Mechanism of action of **Butamirate Citrate**.

Syrup Formulation and Manufacturing Workflow

The following diagram illustrates the key steps in the formulation and manufacturing of the **Butamirate Citrate** syrup.

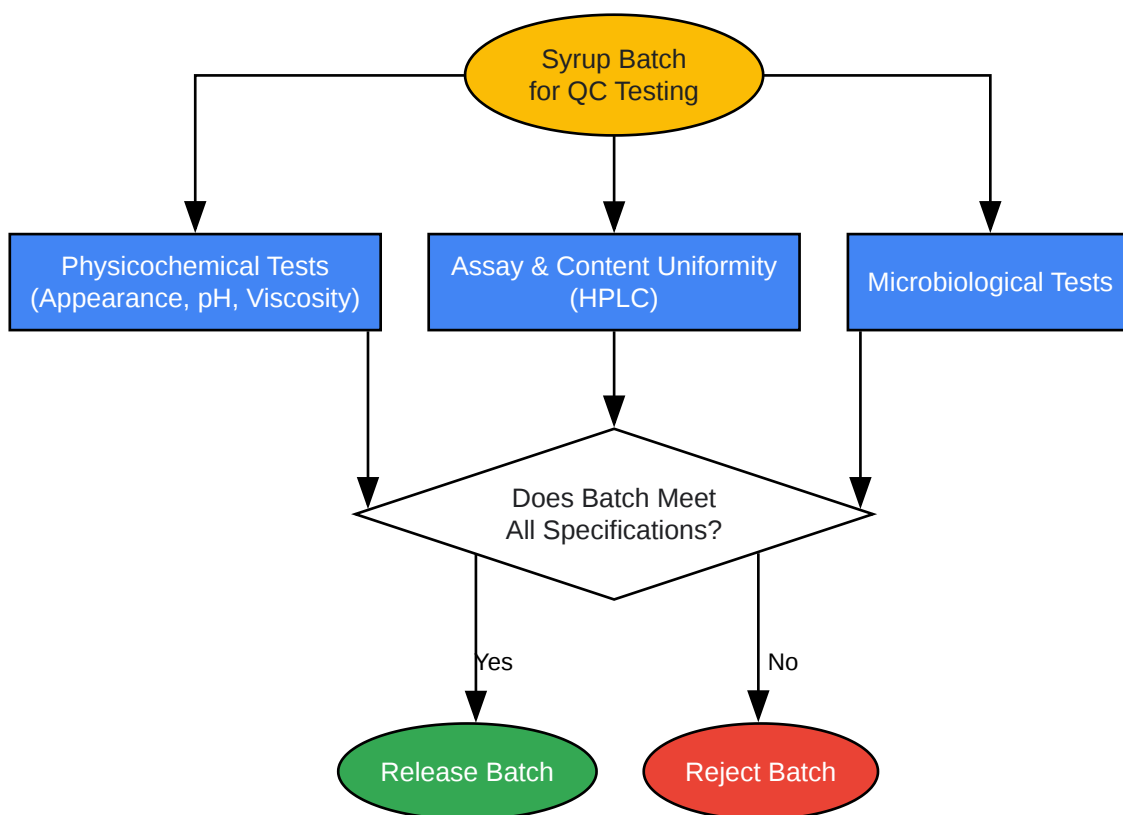


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Caption: Workflow for syrup formulation and manufacturing.

Quality Control Testing Logic

This diagram shows the logical flow of the quality control testing process for the final syrup product.



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